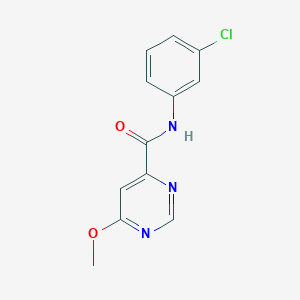

N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide” is a chemical compound. Its formula is C12H9ClN2O and it has a molecular weight of 232.666 . It is also known as Nicotinamide, N-(3-chlorophenyl)- .

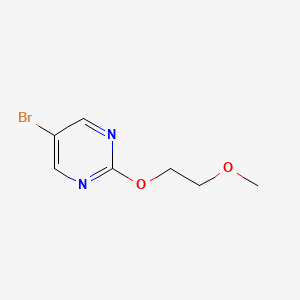

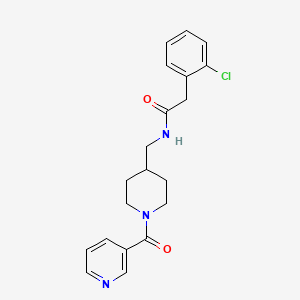

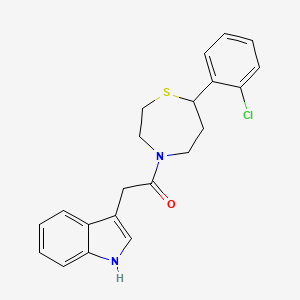

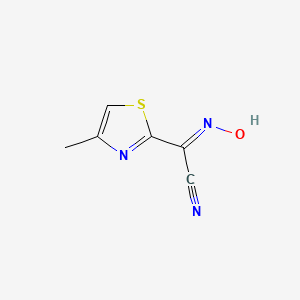

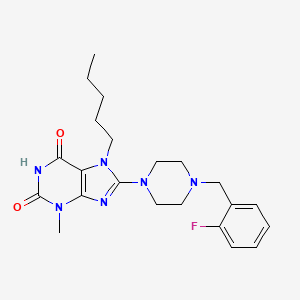

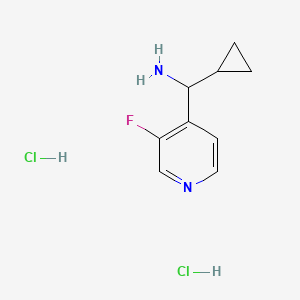

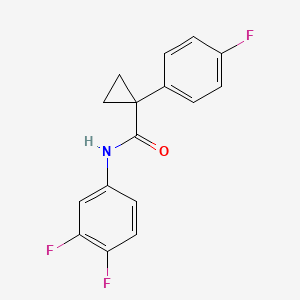

Molecular Structure Analysis

The molecular structure of “N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure may provide more insights into the spatial arrangement of atoms and bonds in the molecule .Chemical Reactions Analysis

While specific chemical reactions involving “N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide” are not available, it’s worth noting that similar compounds, such as carbamate esters, are chemically similar to, but more reactive than amides . They are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides .Scientific Research Applications

Neuroscience and Pharmacology

N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide: (let’s call it CMP ) shares structural features with phenylethylamine (PEA), a naturally occurring compound in the human body. PEA acts as a neuromodulator, influencing mood, cognition, and behavior. Its role extends to the regulation of neurotransmitter levels, particularly dopamine and norepinephrine, contributing to feelings of euphoria and alertness. CMP, being structurally related to PEA, might have similar effects on neural functions. Researchers could explore its potential as a neuromodulator or precursor to neurotransmitters, making it a molecule of considerable importance in understanding neural processes and as a target for therapeutic intervention .

Antimicrobial Properties

Chlorine atoms play a crucial role in various natural products. Incorporating chlorine strategically into biologically active molecules can enhance their inherent biological activity. CMP’s chlorine substitution could potentially lead to antimicrobial effects. Researchers might investigate its antibacterial, antifungal, or antiviral properties, contributing to the development of novel antimicrobial agents .

Medicinal Chemistry and Drug Design

The nitro group is versatile and valuable in drug design. CMP’s nitro substitution opens up possibilities for diverse pharmacological effects. Researchers could explore its potential applications in antimicrobial therapy, cancer treatment, and beyond. By understanding its interactions with biological targets, they might develop innovative therapeutic agents .

Hybrid Molecule Synthesis

CMP was synthesized by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride. Its bio-functional hybrid nature warrants further investigation. Researchers could explore its interactions with cellular components, receptor binding, and metabolic pathways. This synthesis pathway could inspire the development of other hybrid molecules with unique properties .

Biological Activity Screening

In vitro and in vivo studies are essential to assess CMP’s biological activity. Researchers could evaluate its effects on cell viability, enzyme inhibition, or receptor activation. High-throughput screening assays could identify potential targets and guide further investigations .

Pharmacokinetics and Toxicology

Understanding CMP’s absorption, distribution, metabolism, and excretion (ADME) profile is crucial for drug development. Additionally, toxicological studies can assess its safety and potential adverse effects. Researchers should explore its half-life, tissue distribution, and clearance mechanisms .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .

Biochemical Pathways

Similar compounds have been found to influence various pathways, leading to downstream effects . More research is needed to identify the specific pathways affected by this compound.

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound

Result of Action

Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects .

Action Environment

The action, efficacy, and stability of N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide can be influenced by various environmental factors. For example, similar compounds have been used as plant growth regulators and potato sprout suppressants during long-term storage . The specific environmental factors influencing the action of this compound require further investigation.

properties

IUPAC Name |

N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-18-11-6-10(14-7-15-11)12(17)16-9-4-2-3-8(13)5-9/h2-7H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLAHUOQUZSSID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3016158.png)

![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B3016168.png)

![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-ynamide](/img/structure/B3016179.png)